Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid
Overview
Description
Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid is a chiral compound that exists as a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is notable for its spirocyclic structure, which includes a cyclopropane ring fused to an indoline moiety. The unique three-dimensional arrangement of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of indoline derivatives with cyclopropane precursors under specific conditions that promote the formation of the spirocyclic ring. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of chiral catalysts can help in achieving enantioselective synthesis, although the racemic mixture is often the desired product for certain applications .
Chemical Reactions Analysis
Types of Reactions
Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various spirocyclic derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its unique structural features that can enhance drug-receptor interactions.
Industry: The compound is used in the development of new materials with specific mechanical and chemical properties
Mechanism of Action
The mechanism by which Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid exerts its effects is primarily through its interaction with biological targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-[2H]indol]-3’(1’H)-one: Similar in structure but differs in the position of the spirocyclic ring.
Spirocyclic oxindoles: A broader class of compounds that share the spirocyclic feature but vary in the attached functional groups
Uniqueness
Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid is unique due to its specific stereochemistry and the presence of both cyclopropane and indoline moieties. This combination provides distinct chemical and biological properties that are not commonly found in other spirocyclic compounds .
Properties
IUPAC Name |
(1'S,3R)-2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-9(14)7-5-11(7)6-3-1-2-4-8(6)12-10(11)15/h1-4,7H,5H2,(H,12,15)(H,13,14)/t7-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBMGVVIMKVWJT-HQJQHLMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12C3=CC=CC=C3NC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@]12C3=CC=CC=C3NC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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